Product packaging for 5-Bromo-2-fluorobenzoic acid(Cat. No.:CAS No. 146328-85-0)

5-Bromo-2-fluorobenzoic acid

Cat. No.: B127030
CAS No.: 146328-85-0
M. Wt: 219.01 g/mol
InChI Key: PEXAZYDITWXYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom (fluorine, chlorine, bromine, or iodine) and a carboxylic acid group. numberanalytics.com These compounds are of great industrial and academic importance, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comgoogle.com The presence and position of the halogen atoms and the carboxylic acid group on the aromatic ring profoundly influence the compound's reactivity, acidity, and biological activity. science.gov

The reactivity of the aromatic ring can be altered by the electron-withdrawing nature of the halogens and the carboxylic acid. numberanalytics.com This makes them substrates for various reactions, including nucleophilic aromatic substitution and cross-coupling reactions. chemimpex.com The process of creating these compounds often involves direct halogenation of aromatic carboxylic acids or the oxidation of halogenated aromatic hydrocarbons. google.combritannica.com The conversion of carboxylic acids into the corresponding halides is also a common and synthetically useful transformation. nih.gov

5-Bromo-2-fluorobenzoic acid is a prime example of this class, featuring a bromine atom at the 5-position and a highly electronegative fluorine atom at the 2-position, adjacent to the carboxylic acid group. This specific arrangement of substituents imparts distinct chemical properties that are leveraged in various synthetic applications.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 146328-85-0 chemimpex.com, sigmaaldrich.com, nih.gov
Molecular Formula C₇H₄BrFO₂ , chemimpex.com, nih.gov
Molecular Weight 219.01 g/mol , chemimpex.com, nih.gov
Appearance White to light yellow crystalline powder , chemimpex.com
Melting Point 141-154 °C , chemimpex.com, sigmaaldrich.com
Purity ≥96.0% - 97% , chemimpex.com, thermofisher.com

| Solubility | Slightly soluble in water | chembk.com, chemicalbook.com |

Significance and Scope of Research Inquiry

The significance of this compound in research stems from its role as a versatile intermediate in organic synthesis. chemimpex.com The presence of three distinct functional groups—the carboxylic acid, the bromine atom, and the fluorine atom—allows for a series of selective chemical modifications. The bromine atom is particularly useful for participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds. chemimpex.com

Research into this compound is driven by the demand for novel molecules in several key sectors. The compound serves as a critical building block for creating more complex molecules with specific desired properties. chemimpex.com Its structural motifs are found in a range of biologically active compounds and functional materials. Consequently, the scope of inquiry includes its application in the synthesis of new drugs, the development of specialized polymers and coatings, and its use in the formulation of modern agrochemicals. chemimpex.com

Overview of Key Research Domains

The utility of this compound extends across several prominent areas of chemical research:

Pharmaceutical Development: This is one of the most significant domains for this compound. It acts as a key intermediate in the synthesis of a variety of pharmaceutical agents, including anti-inflammatory drugs and analgesics. chemimpex.com Its derivatives have been investigated for potential applications in treating diseases like cancer and malaria. biosynth.com The unique substitution pattern of the molecule can be a crucial factor in the biological activity of the final drug product.

Organic Synthesis: Beyond its pharmaceutical applications, this compound is a valuable tool for synthetic chemists. It is used to construct complex molecular frameworks through a variety of organic reactions. chemimpex.com For example, it has been used in the synthesis of indazoles, which are known to have therapeutic potential.

Materials Science: The compound's distinct chemical properties are also harnessed in the field of materials science. It contributes to the development of advanced materials, such as high-performance polymers and specialty coatings that require specific durability and chemical resistance. chemimpex.com

Agrochemical Chemistry: In the agricultural sector, this compound is used in the formulation of herbicides and pesticides. chemimpex.com Its structural components can be integrated into agrochemical products to enhance their efficacy in crop protection.

Analytical Chemistry: Due to its stability and high purity, this compound is also suitable for use as an internal standard in analytical techniques like chromatography, aiding in the precise quantification of other chemical compounds.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5-bromo-2-chlorobenzoic acid
5-cyanoindazoles
Benzophenone
N-acylimidazoles
Terephthalic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFO2 B127030 5-Bromo-2-fluorobenzoic acid CAS No. 146328-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXAZYDITWXYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371269
Record name 5-Bromo-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146328-85-0
Record name 5-Bromo-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146328-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-bromo-2-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 5 Bromo 2 Fluorobenzoic Acid and Its Analogues

Regioselective Halogenation Strategies

The primary route for synthesizing 5-Bromo-2-fluorobenzoic acid involves the direct bromination of a fluorobenzoic acid precursor, most commonly 2-fluorobenzoic acid. guidechem.com The success of this approach is critically dependent on controlling the regioselectivity of the electrophilic aromatic substitution to ensure the bromine atom is introduced at the desired position.

Optimization of Bromination Reagents and Conditions

The selection of the brominating agent and the optimization of reaction conditions are paramount for achieving high yield and purity of this compound. N-bromosuccinimide (NBS) is a frequently used reagent for this transformation. guidechem.com In one established method, 2-fluorobenzoic acid is treated with NBS in dichloromethane at a controlled temperature of 20-25°C for 16 hours. guidechem.com This procedure yields the desired product, though careful control over the rate of NBS addition is necessary to achieve satisfactory purity. guidechem.com An alternative solvent, tetrahydrofuran (THF), has also been reported to achieve high regioselectivity for the 5-bromo isomer. Precise control over the stoichiometry is essential to prevent side reactions such as di-bromination.

Another synthetic protocol employs a combination of potassium bromide, sulfuric acid, and sodium chlorate. guidechem.com In this method, 2-fluorobenzoic acid is added to a solution of potassium bromide and sulfuric acid, and a solution of sodium chlorate is then added dropwise. The reaction mixture is heated to 75°C for two hours to yield the target compound. guidechem.com The choice of reagent and conditions can significantly impact the reaction's efficiency and outcome.

Comparison of Bromination Methods for 2-Fluorobenzoic Acid

Brominating Agent/SystemSolvent/MediumTemperatureReported YieldReference
N-bromosuccinimide (NBS)Dichloromethane20-25°C57% guidechem.com
N-bromosuccinimide (NBS)Tetrahydrofuran (THF)Not specified85-90% regioselectivity
KBr / H₂SO₄ / NaClO₃Water / Sulfuric Acid35°C to 75°CNot specified guidechem.com
Bromine (Br₂) / FeBr₃Sulfuric AcidNot specifiedPrimary Product

Selectivity Control in Electrophilic Aromatic Substitution

The high regioselectivity observed in the bromination of 2-fluorobenzoic acid is governed by the directing effects of the substituents already present on the aromatic ring. In electrophilic aromatic substitution, substituent groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors. wikipedia.org

The two substituents on the starting material, 2-fluorobenzoic acid, are the fluorine atom at position 2 and the carboxylic acid group at position 1.

Fluorine (-F): The fluorine atom is a weakly deactivating group but is considered an ortho-, para-director. oneonta.edu This is because while it withdraws electron density through induction due to its high electronegativity, its lone pairs of electrons can donate electron density to the ring through resonance, stabilizing the intermediate carbocation (the arenium ion) when substitution occurs at the ortho and para positions. libretexts.org In the case of 2-fluorobenzoic acid, the fluorine atom directs the incoming electrophile (Br+) to the 3-position (ortho) and the 5-position (para).

Carboxylic Acid (-COOH): The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. oneonta.edu It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it, which are positions 3 and 5.

The regiochemical outcome is a result of the combined influence of these two groups. Since both the fluorine atom's para-directing effect and the carboxylic acid's meta-directing effect favor substitution at the 5-position, this position is strongly favored for bromination. This synergistic directing effect leads to the highly selective formation of this compound as the major product.

Fluorination Approaches in Aromatic Systems

The introduction of fluorine into aromatic systems is a key strategy in drug discovery, as fluorine atoms can significantly modulate a molecule's physical, chemical, and biological properties. rsc.orgresearchgate.net While this compound is typically synthesized from an already fluorinated precursor, understanding various fluorination methods is essential for the synthesis of its analogues.

Introduction of Fluorine via Established and Novel Pathways

A variety of methods exist for creating carbon-fluorine bonds in aromatic compounds, which can be broadly categorized into established and novel pathways.

Established Pathways:

Electrophilic Fluorination: This is one of the most direct methods for introducing fluorine. lew.ro While elemental fluorine (F₂) is a powerful reagent, its high reactivity makes it difficult to control, often leading to poor yields of monofluorinated products. jove.com To overcome this, milder and more selective electrophilic fluorinating reagents, often described as sources of "F+", have been developed. lew.ro A prominent example is Selectfluor (F-TEDA-BF₄), which is a safer and more effective reagent for fluorinating specific positions in a range of substrates. lew.rojove.com

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (such as a halide or nitro group) on an aromatic ring by a nucleophilic fluoride source, like potassium fluoride (KF) or cesium fluoride (CsF). The SNAr reaction is particularly effective when the aromatic ring is activated by one or more strong electron-withdrawing groups. harvard.edu The industrial Halex (halogen exchange) process is a large-scale application of this methodology. harvard.edu

Novel Pathways:

Transition-Metal-Catalyzed C-H Fluorination: A frontier in the field is the direct conversion of aryl C-H bonds to C-F bonds. harvard.edu Recent advances have seen the development of transition-metal-catalyzed methods, primarily using palladium and copper. beilstein-journals.orgrsc.org These reactions often employ a directing group attached to the substrate, which coordinates to the metal center and guides the C-H activation and subsequent fluorination to a specific position, commonly the ortho position. beilstein-journals.orgresearchgate.net For instance, benzoic acid derivatives can be selectively mono- or di-fluorinated at the ortho positions using a palladium catalyst in conjunction with an electrophilic fluorine source. beilstein-journals.orgrsc.org Copper-catalyzed methods have also been developed, using reagents like AgF as the fluoride source, to achieve selective fluorination of benzoic acid derivatives. beilstein-journals.org

Carboxylation Strategies for Aromatic Precursors

An alternative synthetic approach to this compound could involve the carboxylation of a 1-bromo-4-fluorobenzene precursor. The direct carboxylation of C-H bonds with carbon dioxide (CO₂) is an attractive method from a green chemistry perspective, as it utilizes a renewable C1 building block. nih.govresearchgate.net

Mechanistic Considerations in Carboxyl Group Introduction

The primary mechanistic challenge in the carboxylation of aromatic compounds is the activation of carbon dioxide, which is a weak electrophile. nih.gov Several strategies have been developed to overcome this.

Lewis Acid-Mediated Carboxylation: Lewis acids such as aluminum bromide (AlBr₃) or aluminum chloride (AlCl₃) can be used to activate CO₂. scirp.orgacs.org In some systems, the addition of silyl (B83357) chlorides in combination with a Lewis acid has been shown to promote the reaction efficiently. acs.org The proposed mechanism involves the formation of a complex between the Lewis acid, the silyl chloride, and CO₂, which acts as a potent electrophile that can then attack the aromatic ring in a manner similar to a Friedel-Crafts reaction. scirp.orgacs.org A more recent concept involves "Frustrated Lewis Pairs" (FLPs), where a sterically hindered Lewis acid and Lewis base work in concert to activate CO₂ for subsequent electrophilic attack on the aromatic substrate. scirp.org

Base-Mediated Carboxylation: The classic Kolbe-Schmitt reaction is a well-known example of base-mediated carboxylation. researchgate.net This reaction typically involves the ortho-carboxylation of phenoxides (formed by treating phenols with a strong base) with CO₂ under high pressure and temperature. researchgate.net The mechanism is generally accepted to be an electrophilic aromatic substitution where the highly activated phenoxide ring attacks the carbon atom of CO₂. researchgate.net

Enzymatic Carboxylation: Biocatalysis offers a highly regioselective and environmentally friendly alternative for carboxylation. nih.gov A number of carboxylase enzymes are known to catalyze the addition of CO₂ (often from a bicarbonate source) to electron-rich aromatic compounds, such as phenols, under mild conditions. nih.govmdpi.com The reaction mechanism is enzyme-specific, but it represents a promising approach for the synthesis of aromatic carboxylic acids. mdpi.com

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of this compound. These approaches aim to enhance efficiency while minimizing environmental impact and hazardous substance usage.

Key green chemistry principles applied in its production include:

Waste Prevention and Reagent Recycling: A primary goal is to reduce waste generation. One notable strategy involves the use of recyclable aqueous sulfuric acid in processes related to the synthesis of precursors, which significantly cuts down on wastewater.

Atom Economy: Synthetic routes are being optimized to maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions, for instance, demonstrate high atom economy by efficiently transferring all three aryl groups from triarylindium reagents. researchgate.net Similarly, certain reactions involving 2-chloro-6-fluoro-3-methylbenzoic acid, a related compound, are noted for their high atom economy. guidechem.com

Use of Safer Chemicals: Traditional bromination methods often employ hazardous liquid bromine. A greener alternative is the use of N-bromosuccinimide (NBS) as a brominating agent, which is considered a safer and more manageable reagent.

Catalysis: The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed more efficiently under milder conditions. For the synthesis of a related compound, 4-bromo-2-fluorobenzoic acid, a method employing a cobalt(II) diacetate catalyst with oxygen as the oxidant has been described as a "Green chemistry" approach. This highlights the potential for catalytic systems to make the synthesis of halogenated benzoic acids more environmentally benign.

Transition-Metal-Free Reactions: Recent advancements in the synthesis of pharmaceuticals using this compound as a starting material have focused on transition-metal-free methods. researchgate.net These eco-friendly processes are operationally simple and environmentally benign. researchgate.netresearchgate.net

The application of these principles is not only beneficial for the environment but also often leads to more economical and efficient large-scale production.

Comparative Analysis of Synthetic Pathways: Efficiency, Yield, and Purity

The selection of a synthetic pathway for this compound is a critical decision that balances efficiency, product yield, and the final purity of the compound. Several methods exist, each with distinct advantages and disadvantages. The most common approach is the electrophilic bromination of 2-fluorobenzoic acid, but alternatives like deprotonative metalation offer different regioselectivity and yield profiles.

A prevalent strategy involves the selective bromination of 2-fluorobenzoic acid. The choice of brominating agent and solvent system is crucial for achieving high regioselectivity and purity. For example, using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) can yield the desired 5-bromo isomer with 85–90% regioselectivity. Precise control over the stoichiometry is essential in this method to prevent side reactions such as di-bromination, which would compromise the purity of the final product.

Deprotonative metalation presents an alternative route. The use of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for this process has been shown to significantly improve both yield and regioselectivity compared to other methods, achieving yields as high as 97%. researchgate.net

Below is a comparative analysis of different synthetic pathways:

Synthetic PathwayStarting MaterialReagents/CatalystSolventYieldPurity/RegioselectivityReference
Electrophilic Bromination 2-Fluorobenzoic acidN-Bromosuccinimide (NBS)Concentrated Sulfuric AcidHigh (unspecified)High regioselectivity favored at the 5-position.
Electrophilic Bromination 2-Fluorobenzoic acidN-Bromosuccinimide (NBS)Tetrahydrofuran (THF)Not specified85-90% regioselectivity for the 5-bromo isomer.
Deprotonative Metalation Not specifiedNot specifiedNot specified72%Not specified researchgate.net
Deprotonative Metalation Not specifiedLiTMPNot specified97%Improved regioselectivity. researchgate.net researchgate.net

Multi-step synthetic sequences from various aromatic substrates provide another, sometimes more controlled, alternative to direct halogenation. The industrial-scale production of this compound requires careful optimization of any chosen route to ensure cost-effectiveness alongside high yield and purity.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-2-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the aromatic region of the spectrum for this compound, three distinct signals are expected, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid substituents. The signal for the proton adjacent to the fluorine atom (H-3) would be expected to appear at a distinct chemical shift and exhibit coupling with the fluorine nucleus. The remaining two protons (H-4 and H-6) will also show characteristic splitting patterns due to coupling with each other and with the fluorine atom. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
COOH >10 Broad Singlet (s) N/A
Ar-H 7.0 - 8.5 Doublet of doublets (dd), etc. J(H,H) and J(H,F)
Ar-H 7.0 - 8.5 Doublet of doublets (dd), etc. J(H,H) and J(H,F)

Note: The table presents expected values based on spectroscopic principles. Actual experimental values may vary based on solvent and instrument conditions.

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, seven distinct signals are expected: one for the carboxylic acid carbon and six for the carbons of the benzene ring. The carbon atom directly bonded to the highly electronegative fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and appear at a characteristic chemical shift. The carbons bonded to the bromine (C-5) and the carboxylic acid group (C-1) are also readily identifiable. The remaining aromatic carbons will have chemical shifts influenced by the surrounding substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
C=O 165 - 175 Possible small coupling
C-F 155 - 165 Large (¹JCF)
C-Br 110 - 120 Possible small coupling
C-COOH 120 - 130 Possible small coupling
Ar-C 120 - 140 Yes
Ar-C 120 - 140 Yes

Note: The table presents expected values based on spectroscopic principles. Actual experimental values may vary based on solvent and instrument conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal is reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). The multiplicity of the signal will be determined by its coupling to nearby protons, primarily the hydrogen at the C-3 position, which would likely split the signal into a doublet.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC is used to separate the compound from impurities or other components in a sample mixture before it is introduced into the mass spectrometer. This ensures that the resulting mass spectrum is pure and corresponds only to the compound of interest, which is crucial for accurate purity assessment and identification in complex matrices.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates ions from macromolecules or small molecules with minimal fragmentation. For a carboxylic acid like this compound (molecular weight: 219.01 g/mol ), ESI in negative ion mode is typically employed, which would generate a prominent deprotonated molecular ion [M-H]⁻ at an m/z value corresponding to the loss of one proton.

Analysis of the fragmentation pattern provides further structural confirmation. Key fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18), the hydroxyl group (M-17), and the entire carboxyl group (M-45). libretexts.org The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by two mass units.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

Ion Predicted m/z Identity
[M-H]⁻ 217 / 219 Molecular Ion
[M-H-H₂O]⁻ 199 / 201 Loss of water

Note: The table presents predicted fragmentation based on the structure and known fragmentation of similar compounds. The dual m/z values reflect the isotopic signature of bromine.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular vibrations of this compound. These methods provide a molecular fingerprint, allowing for confirmation of the compound's identity and assessment of its structural integrity.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific vibrational modes of the functional groups present. For this compound, the FT-IR spectrum is characterized by a series of distinct peaks that confirm the presence of the carboxylic acid group, the substituted benzene ring, and the carbon-halogen bonds.

The most prominent feature in the FT-IR spectrum is the strong, broad absorption band associated with the O-H stretching vibration of the carboxylic acid dimer, typically observed in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a very strong and sharp peak, usually found between 1680 and 1710 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹ and 500-700 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid Dimer)2500-3300Broad, Strong
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Carboxylic Acid)1680-1710Strong, Sharp
C=C Stretch (Aromatic Ring)1400-1600Medium to Strong
C-O Stretch / O-H Bend (Carboxylic Acid)1200-1400Medium
C-F Stretch1000-1300Strong
C-Br Stretch500-700Medium to Strong

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric C=C stretching vibrations of the aromatic ring are expected to be prominent. The C-Br and C-F bonds also give rise to characteristic Raman signals. The carbonyl (C=O) stretch is also observable, though often with a different intensity profile compared to the FT-IR spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Expected Raman Shifts for this compound
Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Carboxylic Acid)1650-1680Medium
C=C Stretch (Aromatic Ring)1580-1620Strong
Ring Breathing Mode~1000Strong
C-F Stretch1000-1300Medium
C-Br Stretch500-700Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring.

Substituted benzoic acids typically exhibit two main absorption bands: a strong primary band (B-band) around 230 nm and a weaker, broader secondary band (C-band) in the region of 270-280 nm. The positions and intensities of these bands are influenced by the nature and position of the substituents on the aromatic ring, as well as the pH of the solution, which affects the ionization state of the carboxylic acid group. The electron-withdrawing fluorine and bromine atoms, along with the carboxylic acid group, are expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

Table 3: Expected UV-Vis Absorption Maxima for this compound
Absorption BandExpected λmax (nm)Transition Type
B-band~230-240π → π
C-band~275-285π → π

Chromatographic Methods for Purity Profiling and Separation Science

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

HPLC is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.

A common setup would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (often with a small amount of acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. This method allows for the separation of this compound from closely related impurities, with purity typically reported as a percentage of the total peak area.

Table 4: Typical HPLC Parameters for the Analysis of this compound
ParameterTypical Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientGradient elution with increasing percentage of Mobile Phase B
Flow Rate1.0 mL/min
DetectionUV at ~230 nm or ~275 nm
Injection Volume10 µL

Gas chromatography is another powerful technique for purity assessment, particularly for volatile or semi-volatile compounds. Due to the polar nature and relatively low volatility of carboxylic acids, direct GC analysis can be challenging, often resulting in poor peak shape and column adsorption. To overcome these issues, derivatization is frequently employed to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative.

A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. The derivatized sample is then injected into the GC, which is typically equipped with a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of impurities.

Table 5: Illustrative GC Parameters for the Analysis of Derivatized this compound
ParameterTypical Condition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnDB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramInitial temp. ~100 °C, ramp to ~280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the precise molecular structure, crystal packing, and intermolecular interactions of a compound in its solid state. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a single crystal of a substance, researchers can elucidate bond lengths, bond angles, and conformational details of the molecule, as well as how the molecules are arranged in the crystal lattice.

While a specific, publicly available crystal structure determination for this compound via single-crystal X-ray diffraction has not been identified in a comprehensive search of crystallographic databases, the technique remains the definitive method for establishing its solid-state architecture. The analysis of structurally related compounds, such as other halogenated benzoic acids, provides a strong basis for predicting the key structural features that would be revealed by an XRD study of this compound.

Hypothetical Crystallographic Data and Structural Insights

Based on the known crystal structures of similar aromatic carboxylic acids, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The fundamental structural unit in the solid state is expected to be a hydrogen-bonded dimer, where the carboxylic acid moieties of two molecules interact via strong O-H···O hydrogen bonds, forming a characteristic centrosymmetric eight-membered ring.

A hypothetical table of crystallographic data for this compound, as would be obtained from a single-crystal XRD experiment, is presented below to illustrate the type of detailed information this technique provides.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₇H₄BrFO₂
Formula Weight219.01 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)5.8
c (Å)16.2
α (°)90
β (°)98.5
γ (°)90
Volume (ų)695
Z (molecules/unit cell)4
Calculated Density (g/cm³)2.09
R-factor< 0.05

This table showcases the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which together define the symmetry and repeating pattern of the crystal lattice. The R-factor is a measure of the agreement between the experimental diffraction data and the final refined crystal structure model, with lower values indicating a better fit.

Further detailed analysis of the XRD data would provide precise measurements of intramolecular bond lengths and angles, offering insights into the electronic effects of the fluorine and bromine substituents on the benzoic acid framework. For instance, the C-F and C-Br bond lengths, as well as the geometry of the carboxylic acid group, would be determined with high precision.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the geometric and electronic properties of molecules like 5-bromo-2-fluorobenzoic acid. DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and electronic properties, which are fundamental to understanding the molecule's behavior.

For halogenated benzoic acids, DFT has been successfully used to analyze molecular structures and vibrational spectra. slideshare.netnih.gov The optimized geometric parameters obtained from these calculations are often in good agreement with experimental values derived from techniques like X-ray diffraction. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net A functional in DFT approximates the exchange-correlation energy, a key component of the total electronic energy. A basis set is a collection of mathematical functions used to construct the molecular orbitals.

For organic molecules containing halogens, hybrid functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the Hartree-Fock exchange term with DFT exchange and correlation terms, providing a balance of accuracy and computational cost. nih.govresearchgate.netnih.gov Other functionals like M06-2X may also be suitable, particularly for calculations involving non-covalent interactions. researchgate.net

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for this class of molecules. nih.govresearchgate.net This notation indicates a triple-zeta quality basis set for core orbitals, augmented with diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to allow for more flexibility in the orbital shapes. youtube.com The inclusion of both diffuse and polarization functions is essential for accurately modeling systems with electronegative atoms like fluorine, bromine, and oxygen. youtube.com

ComponentCommon Selections for Halogenated AromaticsRationale
Functional B3LYP, PBE0, M06-2X, WB97XDHybrid functionals often provide a good balance of accuracy and computational efficiency for organic molecules.
Basis Set 6-311+G(d,p), 6-311++G(d,p), aug-cc-pVTZTriple-zeta basis sets with polarization and diffuse functions are necessary for an accurate description of electron distribution, especially around electronegative halogen and oxygen atoms.

DFT calculations are a standard tool for predicting vibrational spectra (Infrared and Raman). cardiff.ac.ukfaccts.de By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.govfaccts.de Comparing these computed spectra with experimentally recorded ones aids in the definitive assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the benzene (B151609) ring. nih.govijtsrd.com

For related molecules like 2-amino-5-bromobenzoic acid, studies have shown that the vibrational frequencies calculated with the B3LYP functional and a 6-311+G basis set show excellent agreement with experimental results after applying a scaling factor to account for anharmonicity and other systematic errors. ijtsrd.com This methodology allows for a detailed interpretation of the experimental FT-IR and FT-Raman spectra. ijtsrd.comnih.gov

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
O-H Stretch~3500-3700 (monomer), ~2500-3300 (dimer)Stretching of the hydroxyl group in the carboxylic acid. The position is sensitive to hydrogen bonding.
C=O Stretch~1700-1750Stretching of the carbonyl group. This is typically a very strong absorption in the IR spectrum. ijtsrd.com
C-F Stretch~1200-1300Stretching of the carbon-fluorine bond.
C-Br Stretch~500-650Stretching of the carbon-bromine bond.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play the most significant role in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For similar molecules, it has been shown that charge transfer primarily occurs within the molecule. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)

These descriptors are invaluable for predicting how this compound might behave in different chemical environments. researchgate.netscielo.org.za

DescriptorFormulaChemical Significance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I)-EHOMORepresents the molecule's capacity to donate an electron.
Electron Affinity (A)-ELUMORepresents the molecule's capacity to accept an electron.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation of the electron cloud.
Electrophilicity Index (ω)(EHOMO + ELUMO)² / (8(ELUMO - EHOMO))Quantifies the electrophilic nature of the molecule.

Conformational Analysis and Tautomerism Studies

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. For this compound, rotation around the single bond connecting the carboxylic acid group to the benzene ring can lead to different conformers. Computational studies on similar 2-fluorobenzoic acid derivatives have investigated the conformational isomerism driven by various intramolecular interactions. nih.gov

The orientation of the carboxylic acid group relative to the adjacent fluorine atom is of particular interest. An intramolecular hydrogen bond between the carboxylic proton and the fluorine atom (F···H-O) is possible and could stabilize certain conformations. nih.gov However, repulsive forces, such as those between the oxygen of the carbonyl group and the fluorine atom, also play a significant role in determining the most stable conformer. nih.gov Computational methods can accurately predict the relative energies of these conformers, identifying the lowest energy (most stable) structure.

Tautomerism, the interconversion of structural isomers, is another area where computational chemistry provides key insights. nih.govnih.gov For carboxylic acids, tautomerism is less common than for compounds with keto-enol systems, but computational studies can explore the potential energy surface for any possible proton transfer events, confirming the stability of the primary carboxylic acid form. nih.govbeilstein-journals.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. semanticscholar.orgrsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, a useful intermediate in the synthesis of other compounds, understanding its reaction mechanisms is of practical importance. biosynth.com For example, one documented reaction involves deprotonation followed by reaction with chlorine to produce 5-bromo-2-chlorobenzoic acid. biosynth.com DFT calculations could be used to model this electrophilic substitution reaction. The calculations would involve:

Optimizing the geometry of the reactant (the carboxylate anion of this compound) and the electrophile (e.g., Cl₂).

Locating the transition state structure for the attack of the ring on the electrophile.

Calculating the activation energy for the reaction.

Identifying any intermediates, such as a sigma complex, along the reaction pathway.

Such studies provide a step-by-step molecular view of the reaction, revealing details that are often difficult or impossible to observe experimentally. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govmdpi.com The goal is to develop a mathematical model that can predict the activity of new, untested compounds. mdpi.comnih.gov

For the design of derivatives of this compound, QSAR can be a powerful strategy. The first step involves calculating a set of molecular descriptors for a series of related compounds with known activities. Many of these descriptors can be derived from DFT calculations, including:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, Mulliken charges. researchgate.net

Thermodynamic Descriptors: Heat of formation, hydration energy. researchgate.net

Steric/Topological Descriptors: Molecular surface area, volume, and refractivity. researchgate.netresearchgate.net

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build the QSAR model. nih.gov This model can then be used to predict the activity of virtual derivatives of this compound, allowing chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Reactivity and Reaction Mechanisms of 5 Bromo 2 Fluorobenzoic Acid in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 5-bromo-2-fluorobenzoic acid is a key site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of a wide array of substituents at the C-5 position. The general applicability of bromo-benzoic acids in these transformations is well-established, with reactions often proceeding under mild conditions with high functional group tolerance.

While specific mechanistic studies on this compound itself are not extensively detailed in isolation, significant insight can be drawn from Suzuki-Miyaura coupling reactions of structurally related compounds, such as other brominated benzoic acids and fluorobenzaldehydes. The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds. For instance, the coupling of 4-bromobenzoic acid with phenylboronic acid has been successfully demonstrated in aqueous media, highlighting the compatibility of the carboxylic acid group with these conditions. acs.org Similarly, various aryl bromides containing carboxyl groups have been shown to couple efficiently with aryl boronic acids at room temperature in water, catalyzed by a water-soluble palladium-glycine complex. rsc.org

The core catalytic cycle for the Suzuki-Miyaura coupling involves three principal steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Studies on related substrates provide a model for the expected reactivity of this compound. The reaction conditions typically involve a palladium source (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a solvent system such as a mixture of dioxane and water. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Related Bromo-Aromatic Acids

Aryl BromideBoronic AcidCatalystBaseConditionsYieldReference
4-Bromobenzoic AcidPhenylboronic AcidPdCl₂(dppf)Na₂CO₃Water, 80°CHigh acs.org
3-Bromobenzoic AcidPhenylboronic Acid[PdCl₂(NH₂CH₂COOH)₂]K₃PO₄Water, RT, Air98% rsc.org
5-Bromosalicylic AcidPhenylboronic Acid[PdCl₂(NH₂CH₂COOH)₂]K₃PO₄Water, RT, Air98% rsc.org
5-Bromosalicylic Acid2,4-Difluorophenylboronic AcidPdCl₂ (ligand-free)-DMF/Water, 75°C, Ultrasound98% acs.org

Beyond the Suzuki-Miyaura reaction, the C-Br bond of this compound and its derivatives is amenable to other palladium-catalyzed transformations. These reactions are crucial for creating molecular complexity and are widely used in medicinal chemistry and materials science. For example, the ester derivative, ethyl 5-bromo-2-fluorobenzoate, is noted as a substrate for Suzuki-Miyaura coupling to form biaryl compounds. The general reactivity of aryl bromides in palladium catalysis extends to other coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations, although specific examples with this compound require further investigation. The underlying mechanisms of these reactions share the initial oxidative addition of the Pd(0) catalyst to the C-Br bond as the key initiating step.

Decarboxylation Reactions: Photoredox and Thermal Methodologies

Decarboxylation offers a powerful strategy to convert readily available carboxylic acids into aryl radicals or other reactive intermediates, which can then be functionalized. bohrium.comresearchgate.net This transformation effectively replaces the carboxylic acid group with a new substituent.

Recent advances in photoredox catalysis have enabled the decarboxylation of aryl carboxylic acids under mild, visible-light-mediated conditions. researchgate.netnih.gov This approach avoids the harsh conditions often required for classical thermal decarboxylation. While thermal decarboxylative couplings are known, for instance in the synthesis of 2-nitro-5-fluoro-3',4'-dichlorobiphenyl from a 2-nitro-5-fluorobenzoic acid salt at 160°C, photoredox methods represent a milder alternative. google.com

One strategy for the photoredox-catalyzed decarboxylation of benzoic acids involves their in situ activation to generate intermediates that are more susceptible to single-electron transfer (SET). researchgate.net For example, the formation of a benzoyl hypobromite intermediate has been proposed to facilitate decarboxylation under visible light, preventing unproductive side reactions. rsc.org

The central event in these decarboxylation reactions is the generation of an aryl radical. nih.govrsc.org In a typical photoredox cycle, the aryl carboxylate is oxidized by an excited photocatalyst via a single-electron transfer (SET) event. The resulting aroyloxy radical is highly unstable and rapidly undergoes decarboxylation (loses CO₂) to form the corresponding aryl radical. acs.org

Proposed Mechanism for Photoredox Decarboxylation:

Excitation : A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Oxidation (SET) : The excited photocatalyst oxidizes the carboxylate (ArCOO⁻), which may be activated in situ (e.g., as an acyl hypobromite), to an aroyloxy radical (ArCOO•).

Decarboxylation : The aroyloxy radical rapidly extrudes CO₂ to generate an aryl radical (Ar•).

Trapping : The highly reactive aryl radical is trapped by another species in the reaction mixture, such as an electron-deficient alkene or an arene, to form a new C-C bond. nih.govrsc.org

Catalyst Regeneration : The reduced photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle.

For this compound, this process would generate the 5-bromo-2-fluorophenyl radical. This radical could then be trapped in various ways, for example, by reacting with an arene to form a biaryl structure. The development of these methods allows for the functionalization of cheap and abundant aryl carboxylic acids under exceptionally mild conditions. rsc.org

Halogen-Directed Ortho Metalation and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It relies on a directing group to guide a strong base, typically an organolithium reagent like butyllithium, to deprotonate an adjacent ortho position. In this compound, the carboxylic acid is a potent directing group. After initial deprotonation of the acidic proton by one equivalent of base, a second equivalent can be directed to an ortho position.

The fluorine atom can also act as a directing group, albeit weaker than the carboxylate. The relative directing ability of the substituents (COOH > F > Br) and the steric environment determine the site of metalation. For this compound, the primary directing group is the carboxylate, which would direct metalation to the C6 position. The fluorine at C2 would also direct to the C3 position. The competition between these sites would dictate the regiochemical outcome. One source suggests that this compound can be activated by deprotonation with butyllithium for subsequent reactions. biosynth.com The resulting aryllithium or arylmagnesium species is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group with high regiocontrol.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In this compound, the carboxylic acid group is a meta-director for electrophilic substitution but an ortho/para activator for nucleophilic substitution. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. libretexts.org

Elimination : The leaving group departs, restoring the aromaticity of the ring and forming the final product.

The rate of reaction is influenced by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. For this compound, the electron-withdrawing COOH group activates the ring. The leaving group is typically a halide. While fluorine is highly electronegative, making the carbon it's attached to very electrophilic, it is generally a poor leaving group compared to heavier halogens like bromine or chlorine in SNAr reactions. Therefore, nucleophilic attack is more likely to displace the bromine atom at the C5 position, although substitution of fluorine on highly activated polyfluoroarenes is common. nih.gov The bromine atom can act as a leaving group, allowing for the introduction of various nucleophiles such as amines.

Influence of Halogen Substituents (Bromine and Fluorine) on Reaction Selectivity and Kinetics

The reactivity of this compound is fundamentally governed by the distinct electronic and steric properties of its two halogen substituents. The fluorine atom at the C-2 (ortho) position and the bromine atom at the C-5 (para to the carboxyl group) position exert significant, yet different, influences on the molecule's behavior in organic reactions.

Electronic Effects and Site Selectivity: Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. This effect deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

However, the most critical aspect of their influence lies in the context of transition-metal-catalyzed cross-coupling reactions. In these reactions, the key initial step is the oxidative addition of a low-valent metal catalyst (commonly palladium(0)) into a carbon-halogen bond. The selectivity of this step is determined by the relative bond dissociation energies of the C-F and C-Br bonds. The C-Br bond (approximately 280-340 kJ/mol) is significantly weaker than the robust C-F bond (approximately 450-540 kJ/mol). Consequently, palladium catalysts will selectively cleave the C-Br bond, leaving the C-F bond intact. This differential reactivity is the cornerstone of its use as a synthetic building block, allowing for precise, site-selective functionalization at the C-5 position.

Investigation of Catalytic Systems and Catalyst Design

The selective reactivity of the C-Br bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal for constructing complex molecular architectures. chemimpex.com The design and selection of the appropriate catalytic system—comprising a palladium precursor, a supporting ligand, and a base—are crucial for achieving high efficiency, yield, and selectivity.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to form new carbon-carbon bonds by coupling the aryl halide with an organoboron reagent. For substrates like this compound, catalyst design focuses on ligands that can promote the oxidative addition to the electron-rich C-Br bond and facilitate the subsequent transmetalation and reductive elimination steps. Modern catalyst systems often employ electron-rich, sterically bulky phosphine ligands. A documented example involves the coupling of this compound with (4-cyanophenyl)boronic acid.

Table 1: Suzuki-Miyaura Coupling of this compound
Coupling PartnerCatalyst SystemBaseSolventTemperatureYield
(4-cyanophenyl)boronic acidPd(dppf)Cl2Na2CO31,4-Dioxane/Water100 °C90%

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. The development of specialized ligands has been critical to its success. "Generations" of sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) have been designed to create a catalytically active, monoligated palladium center that is reactive enough to couple aryl halides with a wide range of amines. In a specific application, this compound was successfully coupled with 4-(trifluoromethyl)aniline.

Table 2: Buchwald-Hartwig Amination of this compound
Amine PartnerCatalyst SystemBaseSolventTemperatureYield
4-(Trifluoromethyl)anilinePd2(dba)3 / XPhosK3PO4Toluene110 °C85%

Other Cross-Coupling Reactions: Beyond these examples, the principles of catalyst design extend to other important transformations:

Sonogashira Coupling: For coupling with terminal alkynes, the classic catalytic system involves a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. ijnc.irsoton.ac.uk Modern protocols have also developed copper-free conditions, which can be advantageous for preventing the homocoupling of alkynes. nih.gov

Heck Reaction: This reaction couples the aryl bromide with an alkene. organic-chemistry.orgwikipedia.org Catalytic systems often consist of a palladium source like Pd(OAc)₂ with or without phosphine ligands. The choice of base, such as triethylamine or potassium carbonate, is also a key parameter.

Cyanation: The introduction of a nitrile group can be achieved using various cyanide sources. While traditional reagents like CuCN can be used, modern palladium-catalyzed methods often employ less toxic sources like K₄[Fe(CN)₆] or Zn(CN)₂. These reactions require robust catalytic systems that are resistant to poisoning by the cyanide ion.

In all these cases, the catalyst design aims to balance reactivity with stability. The ligand's steric and electronic properties must be tuned to promote the desired catalytic cycle while preventing catalyst deactivation pathways, ensuring the efficient and selective transformation of this compound into valuable chemical intermediates.

Advanced Applications in Synthesis of Complex Molecular Architectures

Precursor in Pharmaceutical Intermediates Synthesisguidechem.com,custchemvip.com

5-Bromo-2-fluorobenzoic acid is a fundamental component in the synthesis of numerous pharmaceutical intermediates. guidechem.com The presence of multiple reaction sites—the carboxylic acid group, the bromine atom, and the fluorine atom—allows for a variety of chemical transformations, including amidation, esterification, and cross-coupling reactions. guidechem.comnbinno.com This versatility enables chemists to build complex, biologically active molecules efficiently. chemimpex.com

The compound serves as a crucial starting material in the synthesis of novel anti-inflammatory agents. chemimpex.comchemimpex.com Its structure is incorporated into various heterocyclic systems known to possess anti-inflammatory properties. For instance, halogenated benzoic acids are precursors in the synthesis of benzoxazine (B1645224) and fluorobenzimidazole derivatives, which have been investigated for their potential as anti-inflammatory drugs. ijfans.orgnih.gov Research has shown that certain synthesized fluorobenzimidazole compounds exhibit potent anti-inflammatory activity in assays such as the carrageenan-induced rat paw edema model. nih.gov The unique substitution pattern of this compound allows for the precise tuning of the electronic and lipophilic properties of the target molecules, which is critical for their biological activity. chemimpex.com

Compound Class Therapeutic Target/Application Role of Halogenated Benzoic Acid
Fluorobenzimidazoles5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) inhibitorsCore structural component for building the heterocyclic system nih.gov
BenzoxazinesGeneral Anti-inflammatoryPrecursor for forming the benzoxazine ring structure ijfans.org

In the field of oncology, this compound and its derivatives are employed as intermediates for the synthesis of potential anti-cancer drugs. chemimpex.combiosynth.com The development of small molecules that can inhibit cancer cell proliferation often involves the construction of complex aromatic and heterocyclic structures, for which this compound is an ideal starting point. nih.gov For example, related compounds like 5-bromo-2-chlorobenzoic acid are used as precursors in the synthesis of pharmacologically active compounds, including anticancer agents. glindiachemicals.com The ability to participate in cross-coupling reactions is pivotal, allowing for the creation of carbon-carbon and carbon-heteroatom bonds essential for building the molecular architecture of modern therapeutics targeting cancer pathways. chemimpex.com

A significant application of this compound and structurally similar compounds is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT-2) inhibitors, a class of drugs used to treat type 2 diabetes. nbinno.com Compounds like 5-bromo-2-chlorobenzoic acid are key starting materials for producing the diarylmethane core structure, which is central to the efficacy of many SGLT-2 inhibitors, including Dapagliflozin and Empagliflozin. nbinno.comnih.govgoogle.com Similarly, 5-bromo-2-methylbenzoic acid is a starting material for the synthesis of Canagliflozin. google.com The synthesis involves a Friedel-Crafts acylation reaction between the acid chloride derivative of the bromo-halobenzoic acid and a suitable aromatic partner, followed by reduction to form the critical diarylmethane linkage. nih.gov The high purity of the intermediate is essential for the success of these complex synthetic pathways. nbinno.com

SGLT-2 Inhibitor Key Starting Material/Intermediate Reference
Dapagliflozin5-Bromo-2-chlorobenzoic acid nbinno.comgoogle.com
Empagliflozin5-Bromo-2-chlorobenzoic acid google.com
Canagliflozin5-Bromo-2-methylbenzoic acid google.com

Building Block for Agrochemical Developmentchemimpex.com

The utility of this compound extends into the agrochemical sector, where it serves as a valuable building block for creating new crop protection agents. chemimpex.comdataintelo.com Its unique combination of halogens contributes to the enhanced biological activity and metabolic stability of the final products. chemimpex.com

This compound is utilized in the formulation of effective herbicides and fungicides. chemimpex.com The halogenated phenyl ring is a common feature in many active agrochemical ingredients. Derivatives of this compound, such as 5-bromo-2-fluorobenzeneboronic acid, are intermediates in the synthesis of non-ester pyrethroid compounds, which are used as pesticides. google.com The presence of both bromine and fluorine can enhance the efficacy and spectrum of activity of these agricultural chemicals. glindiachemicals.comdataintelo.com

Derivatization for Specialty Chemicals and Dyes Productionchemimpex.com

Beyond pharmaceuticals and agrochemicals, this compound is a precursor for the production of specialty chemicals and dyes. chemimpex.com The reactivity of the compound allows for its derivatization into a variety of other molecules. nbinno.com For instance, related halogenated benzoic acids are used in the synthesis of functional materials such as dyes, pigments, and polymers. glindiachemicals.com The distinct properties conferred by the bromo and fluoro substituents can lead to improved performance, stability, and specific colorimetric properties in the final products. chemimpex.com

Synthesis of Schiff Base Ligands and Metal Complexes

This compound serves as a valuable precursor for the synthesis of Schiff base ligands, which are organic compounds containing an imine or azomethine group (–C=N–). The formation of these ligands typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). While direct synthesis from this compound requires the conversion of the carboxylic acid group to an aldehyde, a more common route involves using structurally similar starting materials like 5-bromosalicylaldehyde. For instance, a Schiff base ligand was synthesized through the condensation of 5-Bromo-2-Hydroxy Benzaldehyde and Aniline in an alcohol medium. researchgate.net Another study details the synthesis of a Schiff base by condensing 4-(N,N-dimethylamino)benzaldehyde and 2-amino-benzoic acid. yu.edu.jo

Once the Schiff base ligand is formed, it can be reacted with various metal salts to produce metal complexes. researchgate.net A general method involves dissolving the metal salt (e.g., metal acetate (B1210297) or chloride) and the Schiff base ligand separately in a hot solvent like ethanol. yu.edu.jotcichemicals.com The solutions are then mixed under heat and refluxed for several hours. researchgate.nettcichemicals.com Upon cooling, the solid metal complex product precipitates and can be collected by filtration. researchgate.nettcichemicals.com A series of transition metal complexes, including those with Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II), have been prepared from a bidentate Schiff base derived from 5-Bromo-2-Hydroxy Benzaldehyde and Aniline. researchgate.net

Coordination Chemistry and Ligand Design

The design of Schiff base ligands is versatile, allowing for the creation of molecules that can act as bidentate, tridentate, or even tetradentate chelating agents. The specific donor atoms and their spatial arrangement determine how the ligand will coordinate to a metal center. Schiff bases derived from precursors like this compound can be designed to coordinate with metal ions through the azomethine nitrogen atom and another donor atom, such as an oxygen from a carboxylate or hydroxyl group. yu.edu.jo

For example, a Schiff base synthesized from 2-amino-benzoic acid acts as a monoanionic bidentate ligand, coordinating to metal ions through the nitrogen atom of the azomethine group and a carboxylate oxygen. yu.edu.jo Spectroscopic and magnetic susceptibility data for its Fe(II), Cu(II), and Zn(II) complexes suggest a four-coordinate distorted square planar stereochemistry. yu.edu.jo The resulting metal chelates often exhibit properties distinct from the free ligand, including increased stability and different biological activity. yu.edu.jo The coordination of the metal ion can lead to a more rigid structure and can influence the electronic properties of the entire complex.

Exploration of Biological Activities of Derived Complexes (e.g., Antibacterial)

A significant area of research for Schiff base metal complexes is their biological activity. Numerous studies have shown that the chelation of a metal ion to a Schiff base ligand can enhance its antimicrobial properties. researchgate.net The resulting complexes often exhibit greater antibacterial and antifungal activity compared to the free, uncomplexed ligand. This increased activity is often attributed to the theory that chelation increases the lipophilic character of the complex, which facilitates its permeation through the lipid layers of bacterial cell membranes.

Complexes derived from Schiff bases have been screened against a variety of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net The general finding is that the metal complexes are more potent antibacterial agents than the parent Schiff base ligands. For example, the metal complexes of a Schiff base derived from 5-Bromo-2-Hydroxy Benzaldehyde and Aniline exhibited good antibacterial activities against Escherichia coli and B. subtilis. researchgate.net The specific activity can vary depending on the metal ion used, with some studies showing a trend where the activity follows the order of Cu(II) > Co(II) > Ni(II) > Zn(II).

Table 1: Antibacterial Activity of Selected Schiff Base Metal Complexes

Schiff Base Precursors Metal Ions Bacterial Strains Tested General Findings
5-Bromo-2-Hydroxy Benzaldehyde and Aniline Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) Escherichia coli, B. subtilis The resulting metal complexes exhibited good antibacterial activities. researchgate.net
2-amino-benzoic acid and 4-(N,N-dimethylamino)benzaldehyde Fe(II), Cu(II), Zn(II) Various bacterial and fungal strains All complexes showed significant bactericidal and fungicidal activities. yu.edu.jo
5-bromosalicylaldehyde and various α-amino acids Fe(II) Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus The complexes were screened for their antibacterial and antifungal activity.

Applications in Advanced Material Science: Polymers and Coatings

While this compound itself is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its derivatives, particularly Schiff bases, have potential applications in material science. chemimpex.com Schiff bases are known to be used in various industrial applications, including as polymer stabilizers. researchgate.net They can be added to polymers like poly(vinyl chloride) (PVC) to enhance their thermal stability and prevent degradation at high temperatures. mdpi.comjmchemsci.com The addition of certain Schiff bases to PVC has been shown to decrease the tendency for dehydrochlorination, reduce weight loss, and improve the primary color of the polymer during thermal aging. mdpi.com

The stabilizing effect of Schiff bases in polymers is attributed to their ability to replace labile chlorine atoms on the PVC chains with their own, more stable moiety. researchgate.net They can also act as photostabilizers, protecting the polymer from degradation caused by UV irradiation. nih.gov Although the general utility of Schiff bases in polymer science is established, specific research detailing the synthesis and application of polymers or coatings derived directly from this compound is not widely available in the reviewed literature. However, benzoic acid, the parent compound, is used as a raw material for producing plasticizers and in alkyd resins to improve gloss, hardness, and chemical resistance in coatings. trigon-chemie.com

Future Perspectives and Emerging Research Avenues

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbon-bromine and carbon-fluorine bonds in 5-Bromo-2-fluorobenzoic acid makes it an ideal substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research is geared towards the development of novel catalytic systems that offer superior performance over existing methods.

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon bonds, enabling the construction of complex molecular architectures. fiveable.me The general mechanism involves a three-step catalytic cycle: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with an organometallic partner, and reductive elimination to form the product and regenerate the catalyst. fiveable.me For substrates like this compound, research is focused on creating palladium catalysts with specialized ligands that can tune reactivity and selectivity. fiveable.me These advanced catalysts aim to function with very low loadings (<1 mol%), tolerate a wide array of functional groups, and facilitate reactions under milder conditions. fiveable.me

Emerging strategies include the palladium-catalyzed coupling of fluoroarenes via C–F bond activation, which presents a significant challenge due to the bond's strength. rsc.orgrsc.org Developing catalysts capable of selectively activating the C-F bond in the presence of a C-Br bond, or vice-versa, would provide unprecedented control over the synthetic pathway. Furthermore, systems that utilize alternative, more sustainable metals are being explored to replace palladium, addressing concerns of cost and environmental impact. The goal is to design catalysts that not only improve yields but also offer chemo- and regioselectivity that is currently difficult to achieve, thereby streamlining the synthesis of complex derivatives from this compound.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. mit.edu This technology is particularly advantageous for reactions involving fluorinated compounds, offering enhanced safety, scalability, and process control. mit.edunih.gov

Key advantages of flow chemistry include:

Improved Safety: Flow reactors handle small volumes at any given time, minimizing risks associated with exothermic reactions or the use of hazardous reagents. nih.gov

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. nih.gov

Scalability: Scaling up production is achieved by extending the operation time or running multiple reactors in parallel, rather than using larger, potentially hazardous vessels. mit.edu

Exploration of Bioactive Derivatives with Undiscovered Pharmacological Profiles

This compound is a valuable scaffold in medicinal chemistry, with its halogen substituents playing a crucial role in modulating the pharmacological properties of a molecule. guidechem.combiosynth.com The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a reactive handle for further chemical diversification. mit.edu

Future research will leverage this scaffold to generate libraries of novel compounds for high-throughput screening against a wide range of biological targets. A key strategy in this endeavor is pharmacophore modeling, a computational method used to identify the essential three-dimensional features of a molecule required for biological activity. nih.gov By creating a pharmacophore model based on known active compounds, researchers can virtually screen large chemical databases to identify new molecules that are likely to be active. nih.gov

For instance, derivatives of this compound could be designed to target specific enzymes or receptors implicated in diseases. The initial scaffold can be elaborated through various synthetic transformations to explore the chemical space around a particular pharmacophore. This systematic exploration can lead to the discovery of lead compounds with entirely new pharmacological profiles, potentially offering novel treatments for inflammatory diseases, infections, or cancer. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and controlling chemical reactions in real-time is crucial for process optimization and ensuring product quality. Advanced spectroscopic techniques are increasingly being employed for in situ monitoring, providing a continuous stream of data without the need for sampling.

Raman Spectroscopy: This non-destructive technique is highly effective for monitoring crystallization processes and identifying different polymorphic forms of a compound, which can have different solubilities and bioavailabilities. endress.comnih.govnih.gov An immersion probe can be placed directly into the reaction vessel to track changes in both the solution phase (solute concentration) and the solid phase (crystal form and quantity) simultaneously. researchgate.netmdpi.com This allows for the precise determination of nucleation points and the kinetics of crystal growth or polymorphic transformations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level information about chemical transformations. nih.gov The development of benchtop NMR spectrometers and specialized flow cells has made it possible to integrate this powerful analytical tool directly into process lines. rsc.orgmagritek.com Flow NMR can be used for real-time kinetic analysis, allowing researchers to follow the consumption of reactants and the formation of products with time scales ranging from seconds to minutes. researchgate.net This is particularly useful for optimizing reaction conditions and understanding complex reaction mechanisms. nih.govcopernicus.org

By applying these in situ techniques to the synthesis and derivatization of this compound, chemists can gain deeper insights into reaction kinetics, identify transient intermediates, and ensure robust control over the final product's attributes.

Machine Learning and Artificial Intelligence in Synthetic Route Prediction and Optimization

The design of a synthetic route for a complex molecule is a significant challenge that has traditionally relied on the intuition and experience of expert chemists. chemrxiv.org The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing this field through computer-aided synthesis planning (CASP). nih.govengineering.org.cn

Template-based models: These use a set of predefined reaction rules or templates extracted from reaction databases to suggest synthetic steps. engineering.org.cn

Template-free models: These treat synthesis prediction as a machine translation problem, directly converting a product's molecular representation (like SMILES) into its reactants, allowing for the discovery of novel reactions not present in the template library. researchgate.net

Furthermore, AI can be used to optimize reaction conditions by predicting the outcome of a reaction under various temperatures, solvents, and catalysts. nih.gov This synergy between predictive algorithms and automated synthesis platforms creates a closed-loop system where an AI proposes a route, an automated flow reactor executes the synthesis, and the results are fed back to the AI to refine future predictions. mit.edu This approach dramatically accelerates the discovery and development of new molecules derived from foundational building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-bromo-2-fluorobenzoic acid, and how should they be applied?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm structural integrity. For example, the fluorine substituent at the 2-position and bromine at the 5-position produce distinct splitting patterns in 1H^1H-NMR due to coupling with adjacent protons .
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%). Calibrate using a certified reference standard (CAS 146328-85-0) to avoid co-elution with impurities like this compound methyl ester (CAS 57381-59-6) .
  • Melting Point Analysis : Compare observed melting points (reported range: 170–173°C) with literature values to verify crystallinity and purity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer :

  • Starting Material : Begin with 2-fluorobenzoic acid. Brominate selectively at the 5-position using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl4_4) to minimize di-substitution .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted bromine or side products. Monitor purity via TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Yield Enhancement : Use excess NBS (1.2 equiv) and maintain reaction temperatures below 80°C to prevent decomposition .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C to minimize photodegradation and oxidation. Avoid prolonged exposure to air, as moisture can hydrolyze derivatives like methyl esters .
  • Handling : Use gloves and safety goggles in a fume hood. The compound is not classified as hazardous under GHS, but incidental inhalation or skin contact may irritate mucous membranes .

Advanced Research Questions

Q. How can this compound be distinguished from its structural isomers (e.g., 4-bromo-2-fluorobenzoic acid)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm substitution patterns. For example, the bromine atom at the 5-position creates distinct intermolecular interactions compared to the 4-position isomer .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to differentiate isotopic patterns. The 79Br/81Br^{79}Br/^{81}Br isotopic ratio provides a unique fingerprint for brominated positions .
  • IR Spectroscopy : Compare carbonyl stretching frequencies; electron-withdrawing groups (Br, F) alter absorption bands (e.g., C=O stretch at ~1680 cm1^{-1}) depending on their positions .

Q. What strategies are effective for incorporating this compound into Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Boronic Acid Partners : Convert the compound to its boronic ester via Miyaura borylation. Use Pd(dppf)Cl2_2 as a catalyst and pinacolborane to generate the reactive intermediate .
  • Reaction Optimization : Conduct couplings in THF/H2_2O (3:1) with K2_2CO3_3 as a base at 80°C. Monitor progress via 19F^{19}F-NMR to track fluorine retention post-reaction .
  • Applications : The product is a key intermediate in synthesizing fluorinated biaryl compounds for drug discovery (e.g., kinase inhibitors) .

Q. How does the stability of this compound under acidic or basic conditions impact its use in multi-step syntheses?

  • Methodological Answer :

  • Acidic Conditions : The compound is stable in mild acids (pH > 3) but may undergo decarboxylation in concentrated H2_2SO4_4. Use buffered conditions (e.g., acetate buffer) for reactions requiring acidity .
  • Basic Conditions : Susceptible to hydrolysis in strong bases (e.g., NaOH > 1M). Protect the carboxylic acid group as a methyl ester during base-mediated steps (e.g., SNAr reactions) .
  • Case Study : In peptide coupling, activate the carboxyl group with EDC/HOBt to avoid side reactions under basic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 170–173°C vs. 188–190°C)?

  • Methodological Answer :

  • Source Verification : Cross-check purity levels (e.g., 97% vs. 98%) and crystallization solvents. Higher purity (>99%) often correlates with sharper melting ranges .
  • Polymorphism Screening : Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms. Solvent choice (e.g., ethanol vs. acetonitrile) can influence crystal packing .
  • Contaminant Analysis : Use GC-MS to detect volatile impurities (e.g., residual methyl ester from incomplete hydrolysis), which depress melting points .

Tables for Key Properties

Property Value Reference
CAS Number146328-85-0
Molecular FormulaC7_7H4_4BrFO2_2
Molecular Weight219.01 g/mol
Melting Point170–173°C
Purity (HPLC)≥97%
Storage Temperature–20°C (under inert atmosphere)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluorobenzoic acid
Reactant of Route 2
5-Bromo-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.